(3,4-Dimethylphenyl)(2-morpholin-4-ylpteridin-4-yl)amine (3,4-Dimethylphenyl)(2-morpholin-4-ylpteridin-4-yl)amine
Brand Name: Vulcanchem
CAS No.: 946348-98-7
VCID: VC6191465
InChI: InChI=1S/C18H20N6O/c1-12-3-4-14(11-13(12)2)21-17-15-16(20-6-5-19-15)22-18(23-17)24-7-9-25-10-8-24/h3-6,11H,7-10H2,1-2H3,(H,20,21,22,23)
SMILES: CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4)C
Molecular Formula: C18H20N6O
Molecular Weight: 336.399

(3,4-Dimethylphenyl)(2-morpholin-4-ylpteridin-4-yl)amine

CAS No.: 946348-98-7

Cat. No.: VC6191465

Molecular Formula: C18H20N6O

Molecular Weight: 336.399

* For research use only. Not for human or veterinary use.

(3,4-Dimethylphenyl)(2-morpholin-4-ylpteridin-4-yl)amine - 946348-98-7

Specification

CAS No. 946348-98-7
Molecular Formula C18H20N6O
Molecular Weight 336.399
IUPAC Name N-(3,4-dimethylphenyl)-2-morpholin-4-ylpteridin-4-amine
Standard InChI InChI=1S/C18H20N6O/c1-12-3-4-14(11-13(12)2)21-17-15-16(20-6-5-19-15)22-18(23-17)24-7-9-25-10-8-24/h3-6,11H,7-10H2,1-2H3,(H,20,21,22,23)
Standard InChI Key YVAXZEYRDBYEEY-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4)C

Introduction

PropertyValue
Molecular FormulaC₁₈H₂₀N₆O
Molecular Weight336.399 g/mol
IUPAC NameN-(3,4-Dimethylphenyl)-2-morpholin-4-ylpteridin-4-amine
PubChem CID16820908

Chemical Structure and Key Functional Groups

The compound’s structure integrates three critical motifs:

Pteridine Core

The bicyclic pteridine system (fused pyrimidine and pyrazine rings) is a hallmark of this molecule. This core is involved in π-π interactions and hydrogen bonding, which are essential for molecular recognition in biological systems .

Morpholine Substituent

The morpholine group at position 2 enhances solubility and provides a site for hydrogen bonding. Morpholine derivatives are common in pharmaceuticals due to their ability to modulate receptor binding .

3,4-Dimethylphenyl Group

The 3,4-dimethylphenyl substituent at position 4 contributes steric bulk and hydrophobic interactions. Such aromatic groups are often associated with kinase inhibition and enzyme modulation .

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step reactions, as inferred from analogous pteridine derivatives:

Pteridine Core Formation

A plausible route includes:

  • Cyclization of a diaminopyrimidine precursor with a nitroso group to form the pteridine ring .

  • Chlorination at position 4 using reagents like POCl₃ to facilitate nucleophilic substitution .

Comparative Analysis with Related Compounds

CompoundKey FeaturesBiological ActivitySource
N-(4-Fluorophenyl)-2-(morpholin-4-yl)pteridin-4-amineFluorophenyl, morpholine, pteridineAntitumor (oncology)
2-(4-Methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-aminePiperazine, thiopheneAnti-inflammatory (LOX inhibition)
(3,4-Dimethylphenyl)(2-morpholin-4-ylpteridin-4-yl)amineDimethylphenyl, morpholine, pteridineHypothetical kinase inhibition

Challenges and Research Gaps

  • Limited Direct Data: No published studies explicitly test this compound for bioactivity.

  • Solubility Issues: The morpholine group may require formulation strategies to enhance bioavailability .

  • Toxicity Concerns: Morpholine derivatives can exhibit acute toxicity (e.g., skin irritation), necessitating safety profiling .

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